5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile
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Overview
Description
5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile typically involves the nitration of a pyrazole derivative. One common method involves the treatment of a pyrazole compound with a nitrating mixture consisting of sulfuric acid, nitric acid, and water in a specific ratio. The reaction mixture is usually cooled to maintain a temperature of 5–10°C and is maintained at that temperature for several hours to ensure complete nitration .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of strong acids and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
3,5-Dinitro-1H-pyrazole: Contains two nitro groups, leading to different reactivity and applications.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex compound with additional functional groups.
Uniqueness
5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
84158-00-9 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-(5-nitropyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C8H10N4O2/c9-5-2-1-3-7-11-8(12(13)14)4-6-10-11/h4,6H,1-3,7H2 |
InChI Key |
PUBFHAOQXBRIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCCCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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